N-[5-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE
Overview
Description
N-[5-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, ethyl groups, and chlorobenzyl groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[5-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE
- **N-[5-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINE
Uniqueness
N-[5-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-bromo-1-ethylpyrazol-3-yl)-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN7S/c1-2-25-10-12(18)15(24-25)16-21-22-17(27-16)20-14-7-8-26(23-14)9-11-5-3-4-6-13(11)19/h3-8,10H,2,9H2,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPUESXLFCNMGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.